1,2,3,4-Tetrahydropyridine hydrochloride
Description
Significance of Tetrahydropyridine (B1245486) Heterocycles in Synthetic and Medicinal Chemistry Research
Tetrahydropyridine (THP) moieties are integral components of a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. researchgate.net The significance of the tetrahydropyridine heterocycle is rooted in its structural versatility, which allows for the synthesis of a diverse library of derivatives. These derivatives have been investigated for a range of pharmacological applications.
In the realm of medicinal chemistry, the tetrahydropyridine scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of tetrahydropyridine-containing compounds with activities such as antibacterial, anti-inflammatory, antimalarial, and neuroprotective effects. researchgate.net For instance, the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) spurred extensive research into the synthesis and pharmacology of tetrahydropyridine derivatives to understand and potentially counteract neurodegenerative diseases like Parkinson's. researchgate.net
From a synthetic chemistry perspective, tetrahydropyridines serve as versatile intermediates for the construction of more complex molecular architectures, including various alkaloids and other pharmacologically relevant compounds. rsc.org The development of novel synthetic methodologies for the stereoselective formation of substituted tetrahydropyridines is an active area of research, with techniques such as multicomponent reactions and ring-closing metathesis being employed. nih.govorganic-chemistry.org
Isomeric Considerations and Structural Diversity within the Tetrahydropyridine Class
The structural diversity of tetrahydropyridines begins with the existence of three constitutional isomers, which are defined by the position of the double bond within the six-membered ring. wikipedia.org These isomers are 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine (B147620), and 2,3,4,5-tetrahydropyridine. auctoresonline.org Each of these isomers presents a unique geometric and electronic profile, which in turn influences its reactivity and biological activity.
| Isomer | Chemical Structure | Key Features |
| 1,2,3,4-Tetrahydropyridine | C1CC=CNC1 | Contains an enamine moiety, making it susceptible to electrophilic attack at the C4 position. |
| 1,2,3,6-Tetrahydropyridine | C1CNCC=C1 | Possesses an isolated double bond, allowing for reactions typical of alkenes. |
| 2,3,4,5-Tetrahydropyridine | C1CCN=CC1 | Features an imine functional group, which can undergo nucleophilic addition at the C6 position. |
The conformation of the tetrahydropyridine ring is also a critical factor in its chemical behavior. Depending on the substituents, the ring can adopt various conformations, such as a flattened boat or a twisted chair. acs.org These conformational preferences can have a significant impact on the molecule's ability to bind to biological targets. Furthermore, the introduction of substituents at different positions on the tetrahydropyridine ring leads to a vast number of derivatives with a wide range of chemical and physical properties.
Research Trajectories for the 1,2,3,4-Tetrahydropyridine Core and its Hydrochloride Salt
Research involving the 1,2,3,4-tetrahydropyridine core is multifaceted, with several key trajectories emerging from the scientific literature. A primary focus is on the development of novel synthetic methods to access this scaffold with high efficiency and stereocontrol. organic-chemistry.org This includes the use of domino reactions, which allow for the construction of complex molecules from simple starting materials in a single step. nih.gov
Another significant area of investigation is the exploration of the 1,2,3,4-tetrahydropyridine core as a building block for the synthesis of biologically active compounds. nih.gov Researchers are actively designing and synthesizing new derivatives with the aim of discovering novel therapeutic agents for a variety of diseases.
The use of 1,2,3,4-tetrahydropyridine as a hydrochloride salt is a practical consideration in many research applications. The salt form generally exhibits enhanced stability and solubility in aqueous media compared to the free base, which is often an unstable oil. This facilitates its handling, storage, and use in biological assays and as a reactant in various chemical transformations. While much of the fundamental research focuses on the reactivity of the core 1,2,3,4-tetrahydropyridine structure, the hydrochloride salt is often the chemical entity of commerce and the starting point for further synthetic elaboration. bldpharm.com Future research is likely to continue to build upon these foundational studies, with an increasing emphasis on the development of enantioselective syntheses and the application of 1,2,3,4-tetrahydropyridine derivatives in areas such as chemical biology and materials science.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H10ClN |
|---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h2,4,6H,1,3,5H2;1H |
InChI Key |
HAKSOKWVNPZVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CNC1.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydropyridine Hydrochloride and Its Derivatives
Strategic Approaches to the 1,2,3,4-Tetrahydropyridine Scaffold Construction
The construction of the 1,2,3,4-tetrahydropyridine ring system can be achieved through a variety of strategic synthetic disconnections. These approaches often rely on the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner to build the six-membered ring. The choice of strategy is frequently dictated by the desired substitution pattern on the final tetrahydropyridine (B1245486) product.
Cyclization Reactions and Annulation Strategies
Cyclization and annulation reactions represent a powerful and versatile class of transformations for the synthesis of the 1,2,3,4-tetrahydropyridine scaffold. These reactions involve the intramolecular or intermolecular formation of one or more rings, leading directly to the desired heterocyclic core. The following subsections will explore several modern and effective strategies that fall under this category.
The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, is a powerful tool for the synthesis of six-membered nitrogen-containing heterocycles. acs.org Specifically, the [4+2] cycloaddition between a 1-azadiene (the diene component) and a dienophile (an alkene) can directly afford the 1,2,3,4-tetrahydropyridine skeleton.
A notable advancement in this area is the enantioselective phosphine-catalyzed aza-[4+2] cycloaddition of electron-deficient N-sulfonyl-1-aza-1,3-dienes with vinyl ketones. nih.gov This method provides access to a range of enantioenriched trifluoromethylated tetrahydropyridines in high yields and with excellent enantioselectivity. nih.gov The reaction is believed to proceed through a tandem intermolecular aza-Rauhut–Currier/intramolecular aza-Michael addition pathway. nih.gov The use of chiral phosphine (B1218219) catalysts allows for the stereocontrolled formation of highly functionalized tetrahydropyridines. nih.gov
| 1-Azadiene Reactant | Dienophile | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| N-Tosyl-1-(4-bromophenyl)-4,4,4-trifluoro-1-azabuta-1,3-diene | Methyl vinyl ketone | (S)-SITCP (10) | Toluene | -20 | 97 | 97 | nih.gov |
| N-Tosyl-1-(4-chlorophenyl)-4,4,4-trifluoro-1-azabuta-1,3-diene | Methyl vinyl ketone | (S)-SITCP (10) | Toluene | -20 | 95 | 96 | nih.gov |
| N-Tosyl-1-(p-tolyl)-4,4,4-trifluoro-1-azabuta-1,3-diene | Methyl vinyl ketone | (S)-SITCP (10) | Toluene | -20 | 91 | 95 | nih.gov |
| N-Tosyl-1-(4-methoxyphenyl)-4,4,4-trifluoro-1-azabuta-1,3-diene | Ethyl vinyl ketone | (S)-SITCP (10) | Toluene | -20 | 88 | 94 | nih.gov |
| N-Tosyl-1-phenyl-4,4,4-trifluoro-1-azabuta-1,3-diene | Cyclohex-2-en-1-one | (S)-SITCP (10) | Toluene | -20 | 75 | 90 | nih.gov |
Palladium catalysis has become an indispensable tool in modern organic synthesis, and the Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry. organic-chemistry.org An intramolecular variant, the cyclization-Heck reaction, has been effectively applied to the synthesis of various heterocyclic systems, including 1,2,3,4-tetrahydropyridines.
An efficient one-pot method for constructing functionalized 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives involves the palladium-catalyzed cyclization-Heck reaction of allenamides. nih.govacs.org This process creates a non-conjugated diene system within the tetrahydropyridine ring, which can be a handle for further synthetic transformations. nih.govacs.org The reaction demonstrates good tolerance for a variety of functional groups on both the aryl halide and the allenamide components. nih.gov Optimization studies have identified Pd(PPh₃)₄ as an effective catalyst and Cy₂NMe as a suitable base for this transformation. rsc.org
| Allenamide Reactant | Aryl/Vinyl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Tosyl-N-(1,1-dimethyl-penta-2,3-dien-1-yl)aniline | Iodobenzene | Pd(PPh₃)₄ (10) | Cy₂NMe | Dioxane | 80 | 85 | nih.govrsc.org |
| N-Tosyl-N-(1,1-dimethyl-penta-2,3-dien-1-yl)aniline | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (10) | Cy₂NMe | Dioxane | 80 | 82 | nih.gov |
| N-Tosyl-N-(1,1-dimethyl-penta-2,3-dien-1-yl)aniline | 1-(4-Iodophenyl)ethan-1-one | Pd(PPh₃)₄ (10) | Cy₂NMe | Dioxane | 80 | 78 | nih.gov |
| N-Tosyl-N-(1,1-dimethyl-penta-2,3-dien-1-yl)aniline | 1-Iodo-4-methoxybenzene | Pd(PPh₃)₄ (10) | Cy₂NMe | Dioxane | 80 | 75 | nih.govrsc.org |
| N-Tosyl-N-(1,1-dimethyl-penta-2,3-dien-1-yl)aniline | 2-Iodothiophene | Pd(PPh₃)₄ (10) | Cy₂NMe | Dioxane | 80 | 68 | nih.gov |
Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the efficient and atom-economical construction of complex molecules. This approach allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials.
A notable application of this methodology is a rhodium-catalyzed C–H alkenylation/electrocyclization cascade that provides access to diverse 1,2-dihydropyridines from readily available α,β-unsaturated imines and alkynes. These dihydropyridine (B1217469) intermediates can then be readily converted to highly substituted tetrahydropyridines. The subsequent reduction of the dihydropyridine, often achieved through catalytic hydrogenation or with a hydride source, yields the corresponding tetrahydropyridine with high diastereoselectivity. This two-step sequence allows for the rapid assembly of complex tetrahydropyridine frameworks.
| α,β-Unsaturated Imine | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Yield of Dihydropyridine (%) | Reference |
|---|---|---|---|---|---|---|
| (E)-N-Benzylidene-1-phenylmethanamine | Diphenylacetylene | [Rh(cod)Cl]₂ (2.5) | THF | 100 | 95 | |
| (E)-N-(4-Methoxybenzylidene)-1-(4-methoxyphenyl)methanamine | 1,2-Diphenylethyne | [Rh(cod)Cl]₂ (2.5) | THF | 100 | 92 | |
| (E)-N-((E)-3-Phenylallylidene)aniline | 1-Phenyl-1-propyne | [Rh(cod)Cl]₂ (2.5) | THF | 100 | 88 | |
| (E)-N-(Cyclohexylmethylene)aniline | Hex-3-yne | [Rh(cod)Cl]₂ (2.5) | THF | 100 | 85 | |
| (E)-N-((E)-But-2-en-1-ylidene)aniline | Oct-4-yne | [Rh(cod)Cl]₂ (2.5) | THF | 100 | 81 |
Iron catalysis has gained significant attention as a more sustainable and economical alternative to precious metal catalysis. Iron(III) chloride (FeCl₃), a readily available and inexpensive Lewis acid, has been shown to effectively promote the cycloisomerization of 1,6-dienes.
This methodology has been successfully applied to the synthesis of α-alkenyl-tetrahydropyridine compounds from nitrogen-containing 1,6-dienes. The reaction proceeds through a carbocation pathway initiated by the Lewis acidic FeCl₃. This protocol is characterized by its high selectivity and good yields, offering an environmentally friendly approach to this class of tetrahydropyridines. The reaction is tolerant of both symmetric and unsymmetric dienes.
| Diene Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N,N-Diallyl-4-methylbenzenesulfonamide | FeCl₃ (10) | DCE | 80 | 12 | 92 | |
| N-Allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide | FeCl₃ (10) | DCE | 80 | 12 | 88 | |
| N-Allyl-4-methyl-N-(pent-4-en-1-yl)benzenesulfonamide | FeCl₃ (10) | DCE | 80 | 12 | 85 | |
| N,N-Bis(3-methylbut-3-en-1-yl)-4-methylbenzenesulfonamide | FeCl₃ (10) | DCE | 80 | 12 | 90 | |
| N-Allyl-N-(2-methylallyl)-4-methylbenzenesulfonamide | FeCl₃ (10) | DCE | 80 | 12 | 87 |
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, particularly heterocycles. This powerful reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular redistribution of carbon-carbon double bonds to form a new cyclic alkene and a small volatile olefin, such as ethene.
The RCM of diene-containing enamides provides a direct route to cyclic enamides, which are valuable precursors to 1,2,3,4-tetrahydropyridines. The subsequent reduction of the cyclic enamide double bond furnishes the saturated tetrahydropyridine ring system. This strategy has been successfully employed for the synthesis of five- and six-membered cyclic enamides using catalysts like the Grubbs' second-generation catalyst. The choice of protecting group on the nitrogen atom and the substitution pattern on the diene can influence the efficiency of the RCM reaction.
| Enamide Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Yield of Cyclic Enamide (%) | Reference |
|---|---|---|---|---|---|
| N-Tosyl-N-(pent-4-en-1-yl)prop-2-en-1-amine | Grubbs' II (5) | DCM | 40 | 97 | |
| N-Benzoyl-N-(pent-4-en-1-yl)prop-2-en-1-amine | Grubbs' II (5) | DCM | 40 | 91 | |
| N-(tert-Butoxycarbonyl)-N-(pent-4-en-1-yl)prop-2-en-1-amine | Grubbs' II (5) | DCM | 40 | 88 | |
| N-Tosyl-N-(hex-5-en-1-yl)prop-2-en-1-amine | Grubbs' II (5) | DCM | 40 | 85 | |
| N-Tosyl-N-(1-phenylpent-4-en-1-yl)prop-2-en-1-amine | Grubbs' II (5) | DCM | 40 | 95 |
Biginelli-Type Multi-Component Reactions yielding 1,2,3,4-Tetrahydropyridines
While the classic Biginelli reaction is a well-established multi-component reaction (MCR) for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, it does not yield tetrahydropyridines. However, the principles of MCRs—convergent, one-pot processes that build complex molecules with high atom economy—have been successfully applied to the synthesis of the 1,2,3,4-tetrahydropyridine core. These analogous reactions, often referred to as "Biginelli-like," combine three or more starting materials to rapidly construct the desired heterocyclic system.
One prominent example is a triple-domino Michael/aza-Henry/cyclization cascade. This one-pot reaction involves the combination of 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, catalyzed by an organocatalyst, to produce highly functionalized tetrahydropyridines bearing multiple stereogenic centers. acs.orgnih.gov Another efficient MCR approach utilizes nano-sphere silica (B1680970) sulfuric acid (NS-SSA) as a non-toxic, heterogeneous catalyst, offering advantages such as simple work-up procedures and high product yields. researchgate.net These reactions highlight the power of MCRs to generate molecular diversity and complexity in a single synthetic operation.
Table 1: Multi-Component Reactions for 1,2,3,4-Tetrahydropyridine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Michael/Aza-Henry/Cyclization Domino | 1,3-Dicarbonyl compound, β-nitroolefin, Aldimine | Quinine-derived squaramide (organocatalyst) | Forms three contiguous stereocenters; high yields and enantioselectivity. | acs.orgnih.gov |
| One-Pot Condensation | Aromatic amine, β-ketoester, Aldehyde | Nano-sphere silica sulfuric acid (NS-SSA) | Heterogeneous catalysis, easy work-up, good yields. | researchgate.net |
| 'On-Water' MCR | Amine, Aldehyde, Acetoacetic ester | Sodium dioctyl sulfosuccinate (B1259242) (SDOSS) in water | Environmentally friendly; surfactant catalysis. | acs.org |
Metal-Free Catalytic Synthetic Conditions for 1,2,3,4-Tetrahydropyridine Derivatives
The development of metal-free catalytic systems is a cornerstone of green chemistry, avoiding the cost, toxicity, and contamination issues associated with heavy metals. In the synthesis of 1,2,3,4-tetrahydropyridines, organocatalysis has emerged as a powerful, metal-free strategy.
Chiral organocatalysts, such as quinine-derived squaramides, have been shown to efficiently catalyze the asymmetric triple-domino reaction mentioned previously, affording tetrahydropyridines with excellent enantiomeric excesses. acs.orgnih.gov This approach leverages hydrogen bonding interactions to control the stereochemical outcome of the reaction. Another innovative metal-free approach is the use of surfactants in water. An 'on-water' multi-component reaction catalyzed by anionic surfactants like sodium dioctyl sulfosuccinate (SDOSS) has been demonstrated for the diastereoselective synthesis of highly substituted tetrahydropyridines. acs.org This method highlights the unique role of water in promoting the reaction, potentially through the formation of microreactors at the water-surfactant interface. acs.org Furthermore, metal-free reduction of pyridine (B92270) precursors using reagents like amine borane (B79455) provides direct access to dihydropyridine intermediates, which can be subsequently converted to tetrahydropyridines. nih.gov
Reduction-Based Syntheses from Precursors to 1,2,3,4-Tetrahydropyridines
A primary route to tetrahydropyridines involves the partial reduction of pyridine or its activated derivatives. The aromaticity of the pyridine ring makes direct hydrogenation challenging, often requiring harsh conditions or leading to over-reduction to the fully saturated piperidine (B6355638) ring. dicp.ac.cn
A common strategy to overcome this is the activation of the pyridine ring by N-alkylation or N-acylation to form pyridinium (B92312) salts. These salts are more susceptible to reduction. dicp.ac.cnnih.gov Catalytic transfer hydrogenation, for instance using a rhodium complex with a formic acid/triethylamine mixture, can selectively reduce pyridinium salts to 1,2,3,6-tetrahydropyridines. liv.ac.uk The regiochemical outcome of the reduction is often dependent on the substitution pattern of the pyridine ring. liv.ac.uk While many reduction methods are designed to produce piperidines, they proceed through di- and tetrahydropyridine intermediates. dicp.ac.cnnih.gov Controlling the reaction to stop at the tetrahydropyridine stage is a significant challenge. Metal-free methods, such as the use of amine borane, can selectively reduce activated pyridines to 1,2- or 1,4-dihydropyridines, which are valuable precursors for tetrahydropyridine synthesis. nih.gov
Table 2: Comparison of Reduction-Based Methods
| Precursor | Reagent/Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|
| Quaternary Pyridinium Salts | [Cp*RhCl2]2 / HCOOH-Et3N | 1,2,3,6-Tetrahydropyridines or Piperidines | Chemoselective; outcome depends on substitution pattern. | liv.ac.uk |
| N-Substituted Pyridines | Amine Borane | 1,2- or 1,4-Dihydropyridines | Metal-free; mild conditions; high regioselectivity. | nih.gov |
| 2-Substituted Pyridinium Salts | Iridium / (R)-SynPhos / H2 | Chiral Piperidines | Asymmetric hydrogenation via tetrahydropyridine intermediates. | dicp.ac.cn |
| 1-Methyl-3-ethoxycarbonylpyridinium salt | Zinc / Benzyl (B1604629) bromide, then Catalytic Hydrogenation | Mixture of 2- and 4-benzyl-5-ethoxycarbonyl-1,2,3,4-tetrahydropyridines | Reductive alkylation followed by hydrogenation. | rsc.org |
Enantioselective and Diastereoselective Synthetic Routes to 1,2,3,4-Tetrahydropyridine Analogs
The biological activity of tetrahydropyridine derivatives is often dependent on their stereochemistry. Consequently, the development of enantioselective and diastereoselective synthetic routes is of paramount importance.
Several powerful strategies have been established:
Organocatalytic MCRs: As previously noted, the triple-domino Michael/aza-Henry/cyclization reaction catalyzed by chiral squaramides provides tetrahydropyridines with up to three contiguous stereocenters in high yields, excellent enantiomeric excesses (ee), and high diastereomeric ratios (dr). acs.orgd-nb.info
Metal-Catalyzed Annulations: Iridium-catalyzed asymmetric formal [5+1] annulation reactions offer direct access to a wide variety of chiral tetrahydropyridine derivatives in good yields and with excellent enantioselectivity. acs.orgacs.org
Aza-Diels-Alder Reactions: The phosphine-catalyzed enantioselective [4+2] annulation between allene (B1206475) ketones and 1-azadienes is another effective method for obtaining tetrahydropyridines with high yields and enantioselectivities. nih.govacs.org
Cascade Reactions: A one-pot cascade process involving rhodium(I)-catalyzed C–H activation, alkyne coupling, electrocyclization, and subsequent reduction has been developed to prepare highly substituted 1,2,3,6-tetrahydropyridines with very high diastereoselectivities (>95% dr). nih.gov
These methods provide robust pathways to optically active tetrahydropyridine analogs, which are crucial for medicinal chemistry and drug development.
Precursor Chemistry and Intermediate Transformations in 1,2,3,4-Tetrahydropyridine Synthesis
The synthesis of the tetrahydropyridine ring relies on a variety of precursor molecules and proceeds through key reactive intermediates.
A modular approach utilizes 2-alkoxy-3,4-dihydropyran as a versatile precursor. acs.org In this method, the dihydropyran acts as a bifunctional building block, where its oxygen heteroatom is replaced by a nitrogen source (like an aniline) and a nucleophile is added to the adjacent position. acs.org
In cycloaddition strategies, such as the aza-Diels-Alder reaction, the key precursors are azadienes (e.g., 1-azadienes or 2-azadienes). nih.govrsc.org These are often generated in situ and react with a dienophile to form the tetrahydropyridine ring. researchgate.net
For reduction-based routes, pyridines and pyridinium salts are the fundamental precursors. dicp.ac.cnliv.ac.uk The transformation into the final product involves critical intermediates such as 1,2- or 1,4-dihydropyridines. nih.govnih.gov In many MCRs, the reaction mechanism involves the formation of intermediate species like enamines or N-acyliminium ions, which then undergo intramolecular cyclization to yield the tetrahydropyridine core.
Challenges in the Synthesis of 1,2,3,4-Tetrahydropyridines: Stability and Regioselectivity
Despite the development of numerous synthetic methods, significant challenges remain, primarily concerning the stability of the final product and the control of regioselectivity.
Stability: The 1,2,3,4-tetrahydropyridine structure contains an endocyclic enamine moiety. Enamines are susceptible to isomerization to more stable isomers (e.g., 1,2,3,6- or 1,4,5,6-tetrahydropyridines), hydrolysis in the presence of acid and water, and oxidation. This inherent instability can complicate purification and storage. To circumvent this, synthetic strategies sometimes include an in situ reduction of the tetrahydropyridine intermediate to the more stable piperidine derivative. nih.govnih.gov
Regioselectivity: Controlling the position of the double bond in the final ring is a major regiochemical challenge.
In reduction-based methods, the substitution pattern on the starting pyridinium salt can dictate whether a 1,2,3,6-tetrahydropyridine (B147620) or a fully reduced piperidine is formed. liv.ac.uk Reductive alkylation of substituted pyridinium salts can also lead to mixtures of regioisomers. rsc.org
In cycloaddition reactions, the regioselectivity is determined by the electronics and sterics of the diene and dienophile components.
In MCRs, the sequence of bond formation and the nature of the intermediates are critical for directing the final regiochemical outcome.
Addressing these challenges through careful selection of substrates, catalysts, and reaction conditions is crucial for the efficient and selective synthesis of specific 1,2,3,4-tetrahydropyridine isomers.
Compound Index
Chemical Reactivity and Mechanistic Insights of 1,2,3,4 Tetrahydropyridine Hydrochloride
Reaction Pathways and Transformation of the 1,2,3,4-Tetrahydropyridine Moiety
The 1,2,3,4-tetrahydropyridine scaffold can be both a product of complex multi-component reactions and a substrate for further chemical transformations. Its synthesis often involves domino reactions where simpler starting materials assemble into the heterocyclic ring system through a sequence of intramolecular reactions. For instance, a six-step domino reaction involving aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov This process includes Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization steps. nih.gov
Once formed, the 1,2,3,4-tetrahydropyridine moiety can undergo various transformations. Palladium-catalyzed reactions are particularly useful for functionalizing this ring system. A one-pot palladium-catalyzed cyclization-Heck reaction of allenamides can construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines. organic-chemistry.org These products contain both an endocyclic enamine and an exocyclic double bond, offering sites for further chemical modification. organic-chemistry.org
Furthermore, intramolecular Friedel–Crafts-type reactions can lead to the formation of more complex, fused-ring systems. For example, 1-phenethyl-1,2,3,6-tetrahydropyridines can be transformed into benzomorphan (B1203429) analogs in the presence of a strong acid like trifluoromethanesulfonic acid. researchgate.net This demonstrates the utility of the tetrahydropyridine (B1245486) double bond in intramolecular electrophilic aromatic substitution reactions.
Table 1: Examples of Reaction Pathways Involving Tetrahydropyridines
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Ref. |
|---|---|---|---|---|
| Domino Reaction | Aldehydes, cyano-containing C-H acids, 3-oxocarboxylic acid esters, ammonium acetate | Methanol (solvent) | Polysubstituted 1,4,5,6-tetrahydropyridines | nih.gov |
| Cyclization-Heck Reaction | Allenamides | Palladium catalyst | 3-Methylene-5-aryl-1,2,3,4-tetrahydropyridines | organic-chemistry.org |
| Intramolecular Friedel-Crafts | 1-Phenethyl-1,2,3,6-tetrahydropyridines | Trifluoromethanesulfonic acid | Benzomorphan analogs | researchgate.net |
Oxidative Reactivity and Stability Considerations of 1,2,3,4-Tetrahydropyridine Derivatives
The stability of 1,2,3,4-tetrahydropyridine derivatives, particularly towards oxidation, is a critical aspect of their chemistry. The endocyclic enamine moiety makes them susceptible to oxidation, often leading to the corresponding aromatic pyridine (B92270) derivatives. nih.govwum.edu.pk The rate and outcome of these oxidation reactions can be influenced by substituents on the ring and the specific oxidizing agent used.
For instance, the stability of certain 1,2,3,4-tetrahydropyridine derivatives towards atmospheric oxygen has been studied using NMR spectroscopy. nih.gov In some cases, rapid oxidation to the corresponding pyridine is observed. nih.gov Photoinduced oxidation is another important degradation pathway. When exposed to sunlight in the presence of oxygen, some 1,2,3,4-tetrahydropyridines can undergo rapid oxidation to form stable heterocyclic hydroperoxides. researchgate.net The reaction's outcome can be dependent on light intensity and oxygen concentration. researchgate.net
A variety of reagents have been employed for the oxidative aromatization of dihydropyridines and tetrahydropyridines to pyridines. These include nitric acid, manganese dioxide, and ceric ammonium nitrate. wum.edu.pk The choice of oxidant is crucial, as some methods can lead to side reactions, such as dealkylation at the 4-position.
Table 2: Oxidative Reactions of Tetrahydropyridine Derivatives
| Substrate | Oxidizing Agent/Conditions | Product | Observations | Ref. |
|---|---|---|---|---|
| 4-Methylenepiperidine derivative (leading to a transient tetrahydropyridine) | t-BuOCl, then O2 | Pyridine derivative | Indicates fast oxidation of the intermediate tetrahydropyridine. | nih.gov |
| Substituted 1,2,3,4-tetrahydropyridine | Sunlight, O2 | Heterocyclic hydroperoxide | Photoinduced electron transfer mechanism. | researchgate.net |
| Hantzsch 1,4-dihydropyridines | Phenyliodine(III) bis(trifluoroacetate) (PIFA) or elemental sulfur | Pyridine derivatives | Solventless oxidation; sulfur circumvents dealkylation. |
Tautomerization Phenomena in 1,2,3,4-Tetrahydropyridines
The 1,2,3,4-tetrahydropyridine ring system inherently contains an enamine functional group, which can exist in equilibrium with its imine tautomer. This is known as imine-enamine tautomerism. chemzipper.comwikipedia.org This tautomerism involves the migration of a proton from the nitrogen atom to the α-carbon, or vice versa. chemzipper.comyoutube.com
In the case of 1,2,3,4-tetrahydropyridine, the enamine form is generally the more stable tautomer. The equilibrium position can be influenced by factors such as substitution patterns and solvent polarity. The interconversion between the imine and enamine forms is often catalyzed by acid or base. youtube.comnih.gov This tautomeric equilibrium is crucial as it dictates the reactivity of the molecule. The enamine form behaves as a carbon nucleophile at the β-carbon, while the imine form is electrophilic at the carbon of the C=N bond. youtube.com
Electrophilic and Nucleophilic Reactions of the 1,2,3,4-Tetrahydropyridine Ring System
The dual nature of the 1,2,3,4-tetrahydropyridine ring, arising from the enamine moiety, allows it to react with both electrophiles and nucleophiles. The enamine structure is electron-rich, with a significant resonance contribution that places a negative charge on the β-carbon (C4 position). wikipedia.org This makes the β-carbon nucleophilic and susceptible to attack by a wide range of electrophiles. masterorganicchemistry.comlibretexts.org
Electrophilic Reactions:
The nucleophilic β-carbon of the enamine can react with electrophiles such as alkyl halides and acyl halides in what is known as the Stork enamine alkylation and acylation, respectively. wikipedia.orglibretexts.org The reaction proceeds through the formation of an iminium salt intermediate, which is then hydrolyzed to yield a substituted ketone or aldehyde. libretexts.org This methodology is a powerful tool for forming new carbon-carbon bonds at the α-position of the corresponding carbonyl compound. libretexts.org
Nucleophilic Reactions:
While the enamine itself is nucleophilic, the corresponding iminium ion, which can be formed by protonation or alkylation of the enamine, is a potent electrophile. youtube.com The iminium ion can be attacked by nucleophiles at the carbon atom of the C=N+ bond. This reactivity is analogous to the nucleophilic addition to carbonyl compounds. wikipedia.org For example, hydride reagents like lithium aluminum hydride can add to the 2-position of pyridinium (B92312) salts (which are related to the iminium ions of tetrahydropyridines), leading to reduction. quimicaorganica.org
The reactivity of the 1,2,3,4-tetrahydropyridine ring system is thus a rich interplay of its inherent enamine character and its ability to form electrophilic iminium species. This allows for a diverse range of functionalization reactions, making it a valuable scaffold in organic synthesis.
Structural Elucidation and Advanced Spectroscopic Analysis of 1,2,3,4 Tetrahydropyridine Hydrochloride and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,2,3,4-tetrahydropyridine hydrochloride, ¹H and ¹³C NMR are crucial for confirming its isomeric identity and analyzing its conformational dynamics in solution.
The ¹H NMR spectrum of the 1,2,3,4-tetrahydropyridine ring system is characterized by distinct signals corresponding to its vinylic, allylic, and aliphatic protons. The protonation of the nitrogen atom to form the hydrochloride salt leads to a significant downfield shift of adjacent protons and the appearance of a broad signal for the N-H proton, which can exchange with deuterium (B1214612) in D₂O.
Isomer identification is achieved by comparing the observed chemical shifts and coupling patterns with those of other tetrahydropyridine (B1245486) isomers, such as the 1,2,3,6- and 2,3,4,5-isomers. wikipedia.org For instance, the 1,2,3,4-isomer is an enamine, which is in equilibrium with its imine tautomer, Δ²-piperideine. This tautomerism can influence the NMR spectrum depending on the solvent and temperature. In contrast, the 1,2,3,6-isomer contains an isolated double bond and shows a different set of proton and carbon signals. chemicalbook.com
Conformational analysis of the six-membered ring is also accessible through NMR. The tetrahydropyridine ring is non-planar and typically adopts a half-chair or flattened boat conformation. acs.orgnih.gov The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons, analyzed through principles like the Karplus equation, can help determine the dihedral angles and thus the preferred conformation of the ring. For substituted analogs, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, further refining the conformational and stereochemical assignment. ipb.pt
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the 1,2,3,4-Tetrahydropyridine Ring System Note: Values are approximate and can vary based on solvent, concentration, and substitution.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2 | ~3.0 - 3.4 | ~45 - 50 | Adjacent to nitrogen, shifted downfield upon protonation. |
| C3 | ~1.8 - 2.2 | ~20 - 25 | Aliphatic methylene (B1212753) protons. |
| C4 | ~4.5 - 5.0 | ~95 - 105 | Vinylic proton, part of the enamine system. |
| C5 | - | ~140 - 150 | Vinylic carbon, quaternary. |
| C6 | ~2.5 - 2.9 | ~40 - 45 | Allylic protons, adjacent to nitrogen. |
| N-H | Broad, ~7.0 - 9.0 | - | Highly dependent on solvent and concentration. |
Single Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Assembly Exploration
Single crystal X-ray diffraction (SCXRD) provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov For this compound, an SCXRD study would yield precise data on bond lengths, bond angles, and torsional angles, confirming the half-chair or boat conformation of the tetrahydropyridine ring. nih.gov
Table 2: Expected Bond Lengths and Angles from X-ray Diffraction of a Tetrahydropyridine Moiety
| Parameter | Typical Value | Notes |
|---|---|---|
| C=C Bond Length | 1.33 - 1.35 Å | Typical double bond length. |
| C-N Bond Length (sp³) | 1.46 - 1.49 Å | Standard single bond between carbon and nitrogen. |
| C-N Bond Length (sp²) | 1.35 - 1.40 Å | Shorter due to partial double bond character in the enamine. |
| C-C Bond Length | 1.50 - 1.54 Å | Typical single bond length for sp³-sp³ carbons. |
| C-N-C Bond Angle | ~109° - 112° | Reflects the tetrahedral geometry at the nitrogen atom. |
| C=C-C Bond Angle | ~120° - 125° | Consistent with sp² hybridization. |
Vibrational Spectroscopy (Infrared and Raman) for Advanced Bond Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure and bonding. americanpharmaceuticalreview.com These methods are complementary and offer detailed characterization of the functional groups within this compound.
Key vibrational modes for this compound include:
N-H⁺ Stretching: The protonated amine gives rise to a broad and strong absorption band in the IR spectrum, typically in the range of 2400-2800 cm⁻¹. This broadness is a result of extensive hydrogen bonding with the chloride anion.
C-H Stretching: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹, while vinylic C-H stretching occurs just above 3000 cm⁻¹.
C=C Stretching: The enamine double bond gives a characteristic stretching vibration in the 1640-1680 cm⁻¹ region. This band is typically strong in the Raman spectrum.
N-H Bending: The bending vibration for the secondary ammonium (B1175870) group appears in the 1550-1610 cm⁻¹ range.
C-N Stretching: These vibrations are found in the fingerprint region, typically between 1100 and 1250 cm⁻¹.
Comparing the spectra of this compound with its saturated analog, piperidine (B6355638) hydrochloride, highlights the influence of the double bond. chemicalbook.com The C=C stretching and vinylic C-H stretching bands would be absent in the piperidine salt, providing a clear diagnostic marker. researchgate.netchemicalbook.com
Table 3: Principal Infrared and Raman Vibrational Frequencies for this compound Note: Based on characteristic frequencies for similar functional groups.
| Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| 3050 - 3150 | ν(C=C-H) | Medium | Medium |
| 2850 - 2980 | ν(C-H)aliphatic | Strong | Strong |
| 2400 - 2800 | ν(N⁺-H) | Strong, Broad | Weak |
| 1640 - 1680 | ν(C=C) | Medium | Strong |
| 1550 - 1610 | δ(N-H) | Medium | Weak |
| 1430 - 1470 | δ(CH₂) | Medium | Medium |
| 1100 - 1250 | ν(C-N) | Medium-Strong | Weak-Medium |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. escholarship.org For this compound, techniques like Electrospray Ionization (ESI) would be suitable, typically showing a strong signal for the protonated molecule [M+H]⁺, where M is the free base.
The fragmentation of the 1,2,3,4-tetrahydropyridine molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways for cyclic amines and imines often involve alpha-cleavage or retro-Diels-Alder (RDA) reactions. researchgate.netlibretexts.org
Alpha-Cleavage: This involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. For the 1,2,3,4-tetrahydropyridine cation radical, cleavage of the C2-C3 bond or C6-C5 bond can occur, leading to the formation of stable radical cations. nih.gov
Retro-Diels-Alder (RDA) Reaction: The cyclic enamine structure can undergo a cycloreversion reaction, breaking the ring into two smaller, stable neutral or charged fragments. This pathway is characteristic of six-membered rings containing a double bond.
Tandem mass spectrometry (MS/MS) experiments can be used to isolate the molecular ion and induce fragmentation under controlled conditions (Collision-Induced Dissociation, CID), allowing for a detailed mapping of the fragmentation pathways and confirmation of the connectivity of the molecule. nih.gov
Table 4: Plausible Mass Spectrometry Fragments for 1,2,3,4-Tetrahydropyridine (M.W. of free base = 83.13 g/mol )
| m/z Value | Plausible Fragment Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 84 | [C₅H₁₀N]⁺ | Protonated molecular ion [M+H]⁺ |
| 83 | [C₅H₉N]⁺˙ | Molecular ion [M]⁺˙ (in EI) |
| 82 | [C₅H₈N]⁺ | Loss of H radical from [M]⁺˙ |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage (loss of C₂H₃˙) |
| 55 | [C₄H₇]⁺ | Retro-Diels-Alder (loss of HCN) |
| 28 | [CH₂N]⁺ | Further fragmentation |
Computational Chemistry and Molecular Modeling of 1,2,3,4 Tetrahydropyridine Hydrochloride Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like tetrahydropyridine (B1245486) derivatives to determine molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31++G(d,p), can elucidate the conformation of the tetrahydropyridine ring. nih.govresearchgate.net Studies on analogous 2-oxo-1,2,3,4-tetrahydropyrimidines have shown that the heterocyclic ring typically adopts a pseudo-boat or quasi-boat conformation. researchgate.net In this conformation, substituents at the C4 position tend to occupy a pseudo-axial position to minimize steric strain. researchgate.netsciexplore.ir
Key electronic parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
Time-Dependent DFT (TD-DFT) extends the principles of DFT to study excited states and electronic transitions. rsc.orguc.pt This method is used to simulate and interpret UV-Vis absorption spectra. researchgate.net For instance, TD-DFT calculations on similar heterocyclic systems like 1-benzenesulfonyl-1,2,3,4-tetrahydroquinolines have been used to assign long-wavelength absorption bands to specific electronic transitions, such as π → π* transitions involving intramolecular charge transfer. rsc.orgresearchgate.net Such analyses are vital for understanding the photophysical properties of these compounds.
Table 1: Representative DFT-Calculated Electronic Properties for a Tetrahydropyridine Analog
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
Molecular Docking Simulations for Ligand-Target Interaction Prediction with 1,2,3,4-Tetrahydropyridine Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of ligands like 1,2,3,4-tetrahydropyridine analogs with biological targets. nih.gov
Docking studies on various tetrahydropyrimidine (B8763341) and dihydropyridine (B1217469) derivatives have been performed to explore their potential as anticancer, antileukemic, or antimicrobial agents. researchgate.netnih.govnih.gov For example, in a study of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives as potential antileukemic agents, docking simulations were used to estimate the binding affinity for the Bcr-Abl oncogene. nih.gov Software such as AutoDock Vina is commonly used for these simulations, providing a binding energy score that quantifies the strength of the ligand-receptor interaction. nih.gov
The results of docking simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ajchem-a.com For instance, docking of tetrahydropyrimidine derivatives has shown hydrogen bond formation between the oxygen of an ester linkage and amino acid residues like Serine and Arginine in the active site of a protein. nih.gov
Table 2: Example Molecular Docking Results for Tetrahydropyrimidine Derivatives Against a Protein Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative A | -8.5 | LYS199, ARG197 |
| Derivative B | -8.2 | SER454, ARG197 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to assess the conformational stability of a ligand-protein complex and to refine the binding poses obtained from docking. nih.govyoutube.com By simulating the movements of atoms and molecules over a period, typically nanoseconds, MD can provide insights into the flexibility of both the ligand and the receptor. ajchem-a.comyoutube.com
In studies involving tetrahydropyrimidine derivatives, MD simulations have been performed for up to 100 nanoseconds to investigate the stability of the ligand-protein complex. nih.govajchem-a.com Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the protein-ligand complex over the simulation time suggests that the ligand remains securely bound within the active site. ajchem-a.com For example, a low RMSD value of around 1.6 Å for a compound/protein complex indicates a stable interaction with little chance of the compound escaping the target pocket. ajchem-a.com RMSF analysis helps to identify which parts of the protein are flexible and which are rigid upon ligand binding. ajchem-a.com
Table 3: Key Parameters from an MD Simulation of a Ligand-Protein Complex
| Parameter | Value/Observation | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | Provides a sufficient timescale to assess stability. |
| RMSD of Complex | Stable fluctuation around 1.6 Å | The ligand remains stably bound in the active site. ajchem-a.com |
| RMSF of Protein | Low fluctuation in active site residues | The binding site remains relatively rigid, securing the ligand. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of 1,2,3,4-Tetrahydropyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR is to predict the activity of new, unsynthesized compounds based on their structural features, thereby guiding the design of more potent molecules. nih.gov
For derivatives of related structures like 1,4-dihydropyridines, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted. nih.gov These models use calculated steric and electrostatic fields around the molecules to build a correlation with their biological activity, such as their ability to reverse multidrug resistance in cancer cells. nih.gov
The resulting QSAR models are validated statistically to ensure their predictive power. nih.gov Contour maps generated from these models highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a CoMFA contour map might show that a bulky, electropositive substituent at a specific position on the tetrahydropyridine ring is favorable for activity.
Table 4: Statistical Parameters for a Typical 3D-QSAR Model
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability. |
| r² (Non-cross-validated r²) | > 0.6 | Shows the correlation between predicted and actual activity. |
In Silico Prediction of Reaction Mechanisms and Thermodynamic Profiles
Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating thermodynamic profiles. In silico reaction screening can accelerate the discovery of new synthetic routes. drugtargetreview.com For reactions involving structures analogous to tetrahydropyridines, such as 1,4-dihydropyridines, computational studies using DFT can characterize the mechanism of hydride transfer reactions.
These studies can distinguish between different possible pathways, such as a direct, one-step hydride transfer versus a stepwise or an Alder-Ene-like pathway. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This helps in understanding the feasibility of a reaction and the factors that control its stereochemistry and regioselectivity. The activation energy (the energy barrier that must be overcome) determined from the transition state structure is a key predictor of the reaction rate.
Computational screening strategies, such as the artificial force induced reaction (AFIR) method, can test the viability of numerous potential reactions before any lab experiments are performed, saving significant time and resources. drugtargetreview.com This approach has been successfully used to discover novel reactions for creating complex N-heterocyclic compounds. drugtargetreview.com
Table 5: Example Thermodynamic Data from a DFT Reaction Profile Calculation
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate | +5.2 |
| Transition State 2 | +18.9 |
Role of the 1,2,3,4 Tetrahydropyridine Scaffold in Chemical Biology and Drug Design
Scaffold Privileging and Design Principles in Heterocyclic Medicinal Chemistry
In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are recurrently found in the structures of biologically active compounds. These scaffolds, often heterocyclic in nature, have the ability to interact with multiple biological targets with high affinity, making them valuable starting points for drug design. researchgate.netmdpi.com Nitrogen heterocycles are particularly prominent, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The prevalence of these structures is due to their ability to provide a three-dimensional framework that can be readily functionalized, allowing for the precise orientation of substituents to engage with biological targets. nih.gov
The use of heterocyclic scaffolds like tetrahydropyridine (B1245486) is a key tool for modifying a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, a benzo-fused analogue of tetrahydropyridine, is considered a privileged structure in the design of anticancer agents, highlighting the potential of the core tetrahydropyridine ring system in developing novel therapeutics. nih.govnih.gov The design principles in drug discovery often involve starting with a known active molecule or scaffold and systematically modifying its structure to enhance potency, improve selectivity, and reduce off-target effects. mdpi.comdrugdesign.org
Design and Development of 1,2,3,4-Tetrahydropyridine Analogues for Biological Research
The design of analogues is a fundamental strategy in drug discovery, where a prototype drug molecule is structurally modified to develop an improved version. The 1,2,3,4-tetrahydropyridine scaffold serves as a versatile template for the development of new biologically active agents. Researchers design and synthesize novel series of derivatives by introducing various substituents onto the tetrahydropyridine ring system to explore their pharmacological potential. grafiati.comnih.gov For example, novel 1,2,3,4-tetrahydroquinoline-2-carboxamide (B1322662) derivatives were designed and synthesized to discover potent inhibitors of NF-κB transcriptional activity with cytotoxic effects against human cancer cell lines. nih.gov Similarly, hybrid molecules incorporating the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) moiety with 8-aminoquinoline (B160924) have been designed as potential antimalarial agents, aiming to create a dual-pharmacophore drug that can act on multiple targets within the malaria parasite. nih.gov
Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. wikipedia.orgdrugdesign.org By systematically altering a molecule's structure, chemists can identify the key chemical groups responsible for its biological effects, which guides the design of more potent and selective compounds. wikipedia.orgpharmacologymentor.com For tetrahydropyridine derivatives and their analogues, SAR studies have provided valuable insights.
Key SAR findings for tetrahydropyridine and related scaffolds include:
Importance of the Ring System: Studies on MPTP analogues revealed that both the tetrahydropyridine ring and the N-methyl group are crucial for its neurotoxic activity. Compounds with a fully saturated (piperidine) or fully unsaturated (pyridine) ring are not substrates for monoamine oxidase B (MAO-B), the enzyme that metabolizes MPTP to its toxic form. nih.govnih.gov
Substituents on the Phenyl Ring: In a series of 1,4-dihydropyridine (B1200194) derivatives, a related scaffold, the presence of an aryl group at the 4-position was found to be a basic requirement for optimal activity. nih.gov The position and type of electron-withdrawing groups on this phenyl ring also significantly affect receptor-binding activity. nih.gov
Nature of Linking Groups: In studies of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the linker connecting a side chain to the core scaffold was found to be important. Linkers such as –CH2– or –CONH– were more effective than –CO– or –COCH2–, suggesting that the precise positioning of a terminal aromatic ring is crucial for target binding. nih.gov
Lipophilicity: A broad trend observed in the tetrahydroisoquinoline series was improved potency against M. tuberculosis with higher lipophilicity (higher clogP values). nih.gov
| Scaffold/Derivative | Structural Modification | Impact on Biological Activity | Reference |
| MPTP Analogues | Saturation of pyridine (B92270) ring (piperidine) | Loss of neurotoxicity; not a substrate for MAO-B | nih.gov |
| MPTP Analogues | Aromatization of ring (pyridine) | Not a substrate for MAO-B | nih.gov |
| 1,4-Dihydropyridines | Aryl group at 4-position | Essential for optimal receptor-binding activity | nih.gov |
| Tetrahydroisoquinolines | Linker type (-CH2- vs -CO-) | Affects potency, suggesting importance of terminal ring position | nih.gov |
| Tetrahydroisoquinolines | Increased lipophilicity (clogP) | General trend of improved potency against M. tuberculosis | nih.gov |
The introduction of different substituents to the 1,2,3,4-tetrahydropyridine core can have a profound effect on the resulting analogue's in vitro biological activity. This is often quantified by measuring parameters such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological process by 50%.
For instance, in the development of 1,2,3,4-tetrahydroquinoline (B108954) derivatives as NF-κB inhibitors, a series of analogues were synthesized with various substitutions on the aromatic ring and the carboxamide moiety. nih.gov The in vitro activity of these compounds was evaluated against several human cancer cell lines. One derivative, compound 6g , which features a 3,4,5-trimethoxybenzoyl group, demonstrated the most potent inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and exhibited powerful cytotoxicity against all tested cancer cell lines. nih.gov
In another study, a series of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogues, which contain a related heterocyclic system, were evaluated for their anti-breast cancer activity. nih.gov It was found that compounds with a furan-2-yl-methylamide (1h ) or a benzylamide group (1i ) at the carboxamide position showed more potent cytotoxicity in triple-negative breast cancer (TNBC) cells compared to analogues with aliphatic groups. nih.gov Furthermore, introducing a benzyl (B1604629) group at the N-2 position of the scaffold resulted in analogues with more potent activity than gefitinib, an established EGFR-tyrosine kinase inhibitor. nih.gov
| Compound/Series | Target/Assay | Key Substituent(s) | In Vitro Activity (IC50) | Reference |
| Tetrahydroquinoline 6g | NF-κB Inhibition | 3,4,5-trimethoxybenzoyl group | Potent inhibition (53x reference compound) | nih.gov |
| Tetrahydroquinoline 6g | Cytotoxicity (PC-3 cancer cell line) | 3,4,5-trimethoxybenzoyl group | 0.08 µM | nih.gov |
| Pyrazinoindolone 1h | Cytotoxicity (MDA-MB-468) | furan-2-yl-methylamide | 10.3 µM | nih.gov |
| Pyrazinoindolone 1i | Cytotoxicity (MDA-MB-468) | benzylamide | 9.9 µM | nih.gov |
| Pyrazinoindolone 3a | Cytotoxicity (MDA-MB-468) | N-benzyl group | 1.9 µM (more potent than gefitinib) | nih.gov |
Applications as Research Probes and Model Systems in Neurobiology
Tetrahydropyridine derivatives have become indispensable tools in neurobiology research, primarily due to the discovery of MPTP's specific neurotoxicity. These compounds serve as research probes to investigate the molecular pathways underlying neurodegeneration and to create animal models of human diseases.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, a key pathological hallmark of Parkinson's disease (PD). nih.govwikipedia.org This discovery has led to its widespread use in creating animal models of parkinsonism in various species, including mice and primates. wikipedia.orgnih.govresearchgate.net These models are invaluable for studying the disease's pathogenesis and for screening potential therapeutic agents. wikipedia.orgnih.gov
MPTP itself is not the toxic agent. As a lipophilic molecule, it can readily cross the blood-brain barrier. wikipedia.org Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells, to the toxic cation 1-methyl-4-phenylpyridinium (MPP+). nih.govwikipedia.org MPP+ is then taken up by dopaminergic neurons via the dopamine (B1211576) transporter. Inside the neurons, it accumulates and leads to cell death, largely by inhibiting complex I of the mitochondrial respiratory chain, which results in energy failure and elevated levels of oxidative stress. nih.gov The biochemical and cellular changes that occur after MPTP administration are remarkably similar to those observed in idiopathic Parkinson's disease, validating its use as a research model. researchgate.net
The study of MPTP has provided a deep understanding of its molecular mechanism. The neurotoxic process is thought to involve redox-active metals, particularly iron, which can contribute to the oxidative stress that ultimately causes cell death. nih.gov Research on MPTP analogues has further elucidated the structural requirements for this toxicity. Even minor structural modifications, such as changing the N-methyl group to an N-ethyl or N-propyl group, or removing the double bond in the tetrahydropyridine ring, render the compound non-toxic. nih.gov This demonstrates that each part of the MPTP molecule is critical for its specific interaction with MAO-B and subsequent neurotoxic effects. nih.gov
Beyond the MPTP model, other tetrahydropyridine-based compounds are being investigated for their mechanisms of action at the biochemical level. As discussed, synthetic derivatives of the related 1,2,3,4-tetrahydroquinoline scaffold have been shown to act as potent inhibitors of the NF-κB signaling pathway. nih.gov This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is linked to various diseases, including cancer. By inhibiting NF-κB, these compounds can suppress the expression of genes involved in cell proliferation and survival, leading to their observed cytotoxic effects on cancer cells. Similarly, the pyrazinoindolone analogues were found to inhibit the phosphorylation of Akt, a key protein in a crucial cell survival signaling pathway, in triple-negative breast cancer cells. nih.gov These studies highlight the potential of the tetrahydropyridine scaffold and its analogues to modulate specific enzymes and signaling cascades, making them valuable probes for chemical biology and starting points for drug development.
In Vitro Biological Screening Methodologies for Novel 1,2,3,4-Tetrahydropyridine Derivatives
The biological evaluation of newly synthesized 1,2,3,4-tetrahydropyridine derivatives and their analogues is a critical step in the drug discovery process. A variety of in vitro screening methodologies are employed to determine their potential therapeutic efficacy across different disease models. These assays provide essential data on the compounds' biological activity, potency, and mechanism of action.
Anticancer Activity Screening: A common method to assess the anticancer potential of novel compounds is the MTT cytotoxicity assay. mdpi.com This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀). For example, a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were tested against the HepG2 human liver cancer cell line, with some compounds showing significant cytotoxicity. mdpi.com
Table 1: In Vitro Cytotoxicity of Tetrahydropyrimidine (B8763341) Derivatives against HepG2 Cell Line
| Compound | IC₅₀ (µg/mL) |
|---|---|
| 5a | 18.69 |
| 5b | 10.28 |
| 5c | 5.351 |
| 5d | 12.54 |
| 5e | 6.231 |
| 5f | 15.34 |
| 5g | 7.543 |
| 5h | 11.87 |
Data sourced from research on 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. mdpi.com
Antidiabetic Activity Screening: For screening potential antidiabetic agents, enzyme inhibition assays are frequently used. The alpha-amylase inhibition assay is a standard in vitro method to evaluate compounds that can slow down carbohydrate digestion. nih.gov The ability of novel 1,2,3,4-tetrahydropyrimidine derivatives to inhibit this enzyme is measured and compared to a standard drug like acarbose. nih.gov Another key target for type 2 diabetes is the enzyme dipeptidyl peptidase-IV (DPP-IV). In vitro enzyme assays are conducted to measure the percentage of inhibition and determine the IC₅₀ values of test compounds. For instance, novel 1,2,3-oxadiazole-linked tetrahydropyrimidine-5-carboxylate derivatives were synthesized and tested for their DPP-IV inhibitory activity, with some showing over 90% inhibition at a concentration of 250 µM. chemmethod.comchemmethod.com
Table 2: In Vitro DPP-IV Inhibitory Activity of Tetrahydropyrimidine Derivatives
| Compound | % Inhibition at 250 µM | IC₅₀ (µM) |
|---|---|---|
| M18 | 93.3 ± 0.58 | 13.14 ± 0.49 |
Results for selected synthesized compounds against DPP-IV enzyme. chemmethod.com
Antioxidant Activity Screening: The antioxidant potential of new 1,2,3,4-tetrahydropyridine derivatives is often evaluated using radical scavenging assays. mdpi.com These assays measure the ability of a compound to neutralize free radicals. The IC₅₀ values represent the concentration of the compound required to scavenge 50% of the radicals. mdpi.com Another method is the Folin-Ciocalteu assay, which determines the total antioxidant capacity of a compound. mdpi.com
Antiviral and Antimalarial Screening: To assess antiviral activity, such as against HIV-1, specific assays are employed. For HIV-1 entry inhibitors, methodologies involve evaluating the compound's ability to block the interaction between the viral gp120 protein and the cellular CD4 receptor. nih.gov For antimalarial screening, the in vitro activity of compounds is tested against strains of Plasmodium falciparum. The potency is typically determined by measuring the IC₅₀ value, which is the concentration required to inhibit parasite growth by 50%. nih.gov For example, certain pyridine derivatives, closely related to tetrahydropyridines, have shown promising activity against chloroquine-resistant strains of the malaria parasite. nih.gov
These in vitro screening methods, often complemented by in silico molecular docking studies to predict binding affinities, are fundamental for identifying promising lead compounds among novel 1,2,3,4-tetrahydropyridine derivatives for further development. nih.govchemmethod.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
